molecular formula C14H14IN5O2S B4336638 N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4336638
M. Wt: 443.27 g/mol
InChI Key: KLJSIHONAQNNEQ-UHFFFAOYSA-N
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Description

N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a compound that features a complex structure incorporating thienopyrimidine and pyrazole moieties. It is primarily studied for its potential biological activities and applications in various fields of science.

Properties

IUPAC Name

N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-4-iodo-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN5O2S/c1-4-8-5-9-13(23-8)17-7(2)20(14(9)22)18-12(21)11-10(15)6-16-19(11)3/h5-6H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJSIHONAQNNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=C(C=NN3C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis techniques. The process generally includes:

  • Construction of the Thienopyrimidine Core: : Initial synthesis of the thienopyrimidine core, which involves the cyclization of appropriate thioamide intermediates.

  • Formation of the Pyrazole Ring: : Introduction of the pyrazole ring through condensation reactions with corresponding hydrazines or related reagents.

  • Iodination and Substitution: : Iodination of specific positions on the pyrazole ring using iodine reagents.

  • Amidation Reaction: : Formation of the final carboxamide moiety via amidation reactions with suitable amine sources.

Industrial Production Methods

Industrial production of this compound, if scaled, would necessitate optimization of the above synthetic routes for large-scale efficiency, yield maximization, and cost-effectiveness. This could involve the use of continuous flow reactors, advanced catalysts, and automation for precise reaction condition control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations, often to explore its potential active forms or metabolites.

  • Reduction: : Reductive reactions could be performed to modify specific functional groups within the structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents might include hydrogen peroxide, m-chloroperbenzoic acid, and similar compounds.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

  • Substitution Reagents: : Nucleophiles like amines, thiols, or carbanions under basic or acidic conditions.

Major Products

Depending on the reaction type, major products include oxidized derivatives, reduced forms, or substituted variants of the original compound. Each product can be isolated and characterized for further study.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor or intermediate in the synthesis of complex molecules. Its unique structure enables the exploration of diverse chemical reactivity patterns.

Biology

Biologically, it may exhibit activity against certain enzymes or cellular pathways. Research often focuses on its potential as a lead compound in drug discovery, especially for targeting specific proteins or genes.

Medicine

In medicinal chemistry, it is evaluated for therapeutic properties, possibly as an anti-cancer or anti-inflammatory agent. Studies involve in vitro and in vivo testing to determine efficacy and safety profiles.

Industry

In the industrial domain, its applications might include the development of specialized materials or as a reagent in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of this compound typically involves its interaction with specific molecular targets:

  • Enzymatic Inhibition: : It could act by inhibiting enzymes crucial for disease progression.

  • Pathway Modulation: : Altering cellular signaling pathways to exert therapeutic effects.

  • Receptor Binding: : Binding to cellular receptors to block or activate certain functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidine derivatives: : Similar backbone structures with variations in substituents.

  • 1H-pyrazole-5-carboxamide derivatives: : Featuring similar pyrazole and carboxamide groups.

Uniqueness

What sets N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide apart is its specific combination of functional groups and iodination, providing unique reactivity and potential biological activities that differ from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

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